5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Overview
Description
5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a diazepane ring, an oxadiazole ring, and a pyrazine ring, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, including the formation of the diazepane ring and the oxadiazole ring. One common method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method has been shown to be effective in producing chiral 1,4-diazepanes with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, can enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with diazepane, oxadiazole, and pyrazine rings, such as:
Suvorexant: A selective dual-orexin receptor antagonist used for the treatment of insomnia.
Ripasudil: A Rho-associated kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
Uniqueness
What sets 5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O2/c1-27-14-5-9-20-18-19(22-17-16(21-18)23-28-24-17)26-11-6-10-25(12-13-26)15-7-3-2-4-8-15/h15H,2-14H2,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKBGFRVMMQHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=NON=C2N=C1N3CCCN(CC3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.